molecular formula C16H20O2 B8626620 2-(2,4-Dimethylphenyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 68427-46-3

2-(2,4-Dimethylphenyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B8626620
Key on ui cas rn: 68427-46-3
M. Wt: 244.33 g/mol
InChI Key: SDCKEBQXUPYWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04175135

Procedure details

A one-neck round bottom flask was charged with 52.50 g (0.17 mol) of ethyl 6-(2',4'-dimethylphenyl)-6-cyano-3,3-dimethylhexanoate, 250 ml of concentrated hydrochloric acid, 250 ml of glacial acetic acid, and 100 ml of water. The reaction mixture was stirred and refluxed for 48 hours. After 12 hours and 24 hrs. of refluxing, an additional 100 ml of conc. HCl and 100 ml glacial HOAC were added. After 48 hours, the mixture was stripped to dryness under reduced pressure. To the residue were added 150 ml of water and 150 ml of ethyl ether, and the mixture shaken vigorously. A white, crystalline precipitate formed, and this was removed by suction filtration to give 13.20 g (32%) of 2-(2',4'-Dimethylphenyl)-5,5-dimethyl-1,3-cyclohexanedione as a white, crystalline solid, m.p. 167°-168.5° C.
Name
ethyl 6-(2',4'-dimethylphenyl)-6-cyano-3,3-dimethylhexanoate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH:9](C#N)[CH2:10][CH2:11][C:12]([CH3:20])([CH3:19])[CH2:13][C:14]([O:16]CC)=O.Cl.C(O)(=[O:26])C.O>C(OCC)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[C:10](=[O:26])[CH2:11][C:12]([CH3:19])([CH3:20])[CH2:13][C:14]1=[O:16]

Inputs

Step One
Name
ethyl 6-(2',4'-dimethylphenyl)-6-cyano-3,3-dimethylhexanoate
Quantity
52.5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)C(CCC(CC(=O)OCC)(C)C)C#N
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
of refluxing
WAIT
Type
WAIT
Details
After 48 hours
Duration
48 h
STIRRING
Type
STIRRING
Details
the mixture shaken vigorously
CUSTOM
Type
CUSTOM
Details
A white, crystalline precipitate formed
CUSTOM
Type
CUSTOM
Details
this was removed by suction filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1C(CC(CC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.